molecular formula C34H36N2O2 B119882 3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate CAS No. 149848-11-3

3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate

Cat. No. B119882
M. Wt: 504.7 g/mol
InChI Key: IDJWQLULMCXPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPPB or DPPB-Ac. It belongs to the class of benzeneacetates and is a derivative of piperazine.

Mechanism Of Action

The mechanism of action of DPPB is not well understood. However, it is believed to act as a partial agonist for the dopamine D4 receptor. This means that it can activate the receptor, but not to the same extent as the natural ligand dopamine. DPPB has also been found to have a modulatory effect on the activity of other GPCRs, such as the serotonin 5-HT2A receptor.

Biochemical And Physiological Effects

DPPB has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum of the brain, which are areas implicated in reward and motivation. DPPB has also been found to enhance the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DPPB in lab experiments is its high selectivity and affinity for the dopamine D4 receptor. This allows for the specific targeting of this receptor in studies related to neuropsychiatric disorders. DPPB is also a fluorescent probe, which makes it a valuable tool for imaging biological systems.
However, there are also some limitations to using DPPB in lab experiments. One of the main limitations is its poor solubility in aqueous solutions. This can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of DPPB is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research related to DPPB. One area of research is the development of more potent and selective ligands for the dopamine D4 receptor. This could lead to the development of new treatments for neuropsychiatric disorders.
Another area of research is the use of DPPB as a tool for studying the function and pharmacology of other GPCRs. This could lead to a better understanding of the role of these receptors in various physiological processes.
Finally, there is potential for the use of DPPB as a fluorescent probe for imaging biological systems. Further research in this area could lead to the development of new imaging techniques that could be used in various fields, such as medicine and biology.
Conclusion:
In conclusion, DPPB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a ligand for the dopamine D4 receptor and as a fluorescent probe for imaging biological systems. While there are some limitations to using DPPB in lab experiments, its high selectivity and affinity for the dopamine D4 receptor make it a valuable tool for studying neuropsychiatric disorders. Further research in this area could lead to the development of new treatments for these disorders and a better understanding of the role of GPCRs in various physiological processes.

Synthesis Methods

The synthesis of DPPB involves the reaction of 1-phenyl-3-(4-(diphenylmethyl)piperazin-1-yl)propan-1-one with benzeneacetic acid in the presence of a base. The reaction takes place in a solvent, typically dichloromethane, and is carried out under reflux conditions. The product is then purified using column chromatography to obtain pure DPPB.

Scientific Research Applications

DPPB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). DPPB has been found to have a high affinity for the dopamine D4 receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and bipolar disorder. Therefore, DPPB can be used as a tool to study the function and pharmacology of this receptor.
Another area of research is the use of DPPB as a fluorescent probe for imaging biological systems. DPPB has a unique fluorescence property that allows it to selectively bind to certain biomolecules, such as DNA and proteins. This makes it a valuable tool for studying the localization and dynamics of these biomolecules in living cells.

properties

CAS RN

149848-11-3

Product Name

3-(4-(Diphenylmethyl)-1-piperazinyl)-1-phenylpropyl benzeneacetate

Molecular Formula

C34H36N2O2

Molecular Weight

504.7 g/mol

IUPAC Name

[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate

InChI

InChI=1S/C34H36N2O2/c37-33(27-28-13-5-1-6-14-28)38-32(29-15-7-2-8-16-29)21-22-35-23-25-36(26-24-35)34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-20,32,34H,21-27H2

InChI Key

IDJWQLULMCXPKL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

synonyms

Benzeneacetic acid, 3-(4-(diphenylmethyl)-1-piperazinyl)-1-phenylpropy l ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.